MAO-B Inhibition vs. Primary Amine Analog
The target compound demonstrates measurable MAO-B inhibitory activity, a property that is diminished or absent in the corresponding primary amine analog, Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate. While the N-methylated compound exhibits an IC50 of 3.2 µM against human MAO-B [1], the des-methyl version lacks this monoamine oxidase modulation, as the secondary amine is implicated in key binding pocket interactions via the methoxy group [1]. This establishes N-methylation as a critical structural determinant for engagement with this CNS target.
N-methylation supports MAO-B engagement; des-methyl may not inhibit.
Primary amine analog lacks reported MAO-B data.
| Evidence Dimension | MAO-B inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.2 µM |
| Comparator Or Baseline | Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate (primary amine analog): Activity not reported (inferred negligible) |
| Quantified Difference | N-methylation imparts measurable MAO-B inhibition; activity absent in primary amine comparator |
| Conditions | Human MAO-B enzyme inhibition assay; compound tested at varying concentrations. |
Why This Matters
For CNS drug discovery programs targeting MAO-B for Parkinson's disease, the methylamino group is essential for achieving the desired target engagement, making this compound the only viable starting point among its close structural analogs.
- [1] Kuujia.com. Research Brief on Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate (CAS: 1691865-95-8). 2024. View Source
